N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-(2-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-3-11-6-4-5-7-12(11)18-13-8-10(2)17-14-15-9-16-19(13)14/h4-9,18H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGJLOFOLIEJFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=CC(=NC3=NC=NN23)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its potential biological activities, particularly in the field of oncology and virology. This article reviews the synthesis, mechanisms of action, and biological activities associated with this compound, supported by data from various studies.
Chemical Structure and Properties
The compound this compound features a triazolo-pyrimidine framework that is known for its diverse biological activities. Its structure can be represented as follows:
- IUPAC Name : N-(2-ethylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
- Molecular Formula : C₁₄H₁₅N₅
- Molecular Weight : 253.31 g/mol
Anticancer Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Research indicated that derivatives of triazolo-pyrimidines exhibit potent antiproliferative activity. One study reported an IC₅₀ value of 0.53 µM against HCT-116 cells for a related compound, suggesting that modifications to the triazolo-pyrimidine scaffold can enhance activity against cancer cells .
The mechanism by which this compound exerts its biological effects appears to involve:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin assembly more effectively than established chemotherapeutics like CA-4 .
- Cell Cycle Arrest : Studies indicate that certain derivatives cause G₂/M phase arrest in cancer cells, which is associated with increased expression of cyclin B and decreased phosphorylation of cdc2 .
Antiviral Activity
Emerging data suggest potential antiviral properties against influenza viruses by disrupting critical protein-protein interactions within the viral polymerase complex. Compounds in this class have been shown to interfere with the PA-PB1 interface of the influenza A virus polymerase .
Study 1: Antiproliferative Effects
In a comparative study involving various triazolo-pyrimidine derivatives:
- Objective : To evaluate the antiproliferative effects on multiple cancer cell lines.
- Findings : The most active derivative exhibited IC₅₀ values ranging from 0.03 µM to 0.53 µM across different cell lines, demonstrating significant potency compared to standard treatments .
Study 2: Mechanistic Insights
A mechanistic study focused on the cell cycle effects of this compound showed:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key analogs and their properties are summarized below:
Structural and Functional Insights
- Position 5 : Methyl groups (as in DSM265 or compound 36) enhance metabolic stability compared to bulkier aryl groups (e.g., phenyl in compound 45) .
- Position 7 : Electron-withdrawing substituents (e.g., trifluoromethyl in ) improve target binding affinity, while alkyl/aryl groups (e.g., 2-ethylphenyl) modulate lipophilicity and bioavailability .
Q & A
Q. Methodology :
- Synthetic Variation : Introduce substituents via Suzuki coupling or nucleophilic substitution.
- Biological Testing : Compare IC₅₀/MIC values across analogs in enzyme assays and cell-based models .
Advanced: How can in vivo models validate the therapeutic potential of this compound?
Methodological Answer:
- Antimalarial Studies :
- Neurodegeneration Models :
Advanced: How can discrepancies between enzymatic and cellular activity data be resolved?
Methodological Answer:
Common Causes and Solutions :
- Membrane Permeability : Poor cellular uptake despite high enzyme affinity.
- Solution : Modify logP values via substituent engineering (e.g., replace ethyl with polar groups) .
- Off-Target Effects : Use CRISPR/Cas9 knockout models to confirm target specificity .
- Assay Conditions : Validate pH, cofactors, and temperature alignment between enzymatic (in vitro) and cellular assays .
Advanced: What computational strategies aid in target identification and mechanistic studies?
Methodological Answer:
- Molecular Docking :
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .
Advanced: What strategies improve pharmacokinetic properties for in vivo applications?
Methodological Answer:
- Solubility Enhancement : Introduce ionizable groups (e.g., dimethylaminoethyl) to increase aqueous solubility .
- Metabolic Stability :
Advanced: How can structural analogs address toxicity concerns observed in preclinical studies?
Methodological Answer:
- Toxicity Mitigation :
Advanced: What experimental designs are critical for resolving contradictory data in SAR studies?
Methodological Answer:
- Blind Validation : Replicate assays in independent labs using standardized protocols .
- High-Throughput Screening (HTS) : Test 500+ analogs under identical conditions to identify outliers .
- Crystallography : Resolve ligand-target co-crystal structures to confirm binding hypotheses (e.g., PDB: 6H0F for PfDHODH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
